(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10FIOS It is characterized by the presence of ethoxy, fluoro, iodo, and methylsulfane groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Ethoxylation: Introduction of the ethoxy group.
Thioether Formation: Introduction of the methylsulfane group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfane group to a sulfoxide or sulfone.
Reduction: Reduction of the iodo group to a hydrogen atom.
Substitution: Replacement of the fluoro or iodo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfane group may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the phenyl ring.
Scientific Research Applications
(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of multiple functional groups allows for diverse interactions and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethoxy-2-fluoro-5-bromophenyl)(methyl)sulfane
- (3-Ethoxy-2-fluoro-5-chlorophenyl)(methyl)sulfane
- (3-Ethoxy-2-fluoro-5-nitrophenyl)(methyl)sulfane
Uniqueness
(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to similar compounds with different halogens or functional groups
Properties
Molecular Formula |
C9H10FIOS |
---|---|
Molecular Weight |
312.14 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-5-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10FIOS/c1-3-12-7-4-6(11)5-8(13-2)9(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
PNDSDRWSKLQHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)I)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.